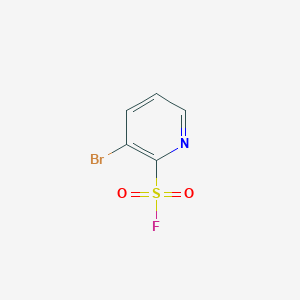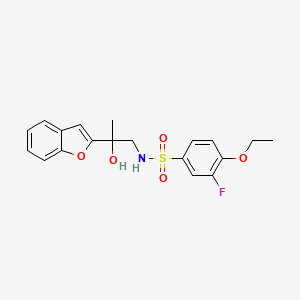
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds are found in many drugs due to their versatility and unique physicochemical properties . They are the main source of some drugs and clinical drug candidates . Benzofuran and its derivatives have attracted much attention owing to their biological activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary widely. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Applications De Recherche Scientifique
Anticancer Potential
Sulfonamide derivatives have shown significant potential as anticancer agents. For instance, novel aminothiazole-paeonol derivatives, characterized by their sulfonamide structure, exhibited high anticancer activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds were found to be superior to 5-fluorouracil in terms of potency and lower cytotoxicity towards fibroblasts, highlighting their potential as lead compounds for developing new anticancer agents for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).
Enhancing Enantioselectivity in Chemical Reactions
Sulfonamide derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been used to improve the enantioselectivity of products in chemical reactions. NFBSI, a sterically demanding electrophilic fluorinating reagent, enhances enantioselectivity significantly compared to traditional fluorinating agents, demonstrating the utility of sulfonamide derivatives in fine-tuning the outcomes of enantioselective fluorination reactions (Yasui et al., 2011).
Selective Cyclooxygenase-2 Inhibitors
The structural modification of sulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are important for treating inflammation and pain without the side effects associated with non-selective COX inhibitors. The introduction of a fluorine atom into the sulfonamide structure has been shown to preserve COX-2 potency while significantly increasing selectivity, highlighting the role of sulfonamide derivatives in the development of new therapeutic agents (Hashimoto et al., 2002).
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell growth and division, leading to the observed anti-tumor effects.
Biochemical Pathways
These could include pathways involved in cell growth and division, oxidative stress response, viral replication, and bacterial metabolism .
Result of Action
Given the observed biological activities of benzofuran compounds, it is likely that the compound exerts its effects at the molecular and cellular level by interacting with its targets and disrupting normal cellular processes .
Safety and Hazards
Orientations Futures
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S/c1-3-25-17-9-8-14(11-15(17)20)27(23,24)21-12-19(2,22)18-10-13-6-4-5-7-16(13)26-18/h4-11,21-22H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDZTXUXZJJDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2885593.png)
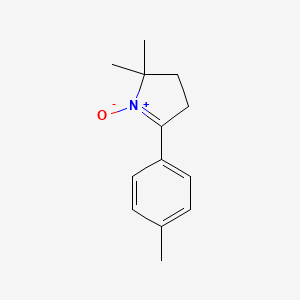
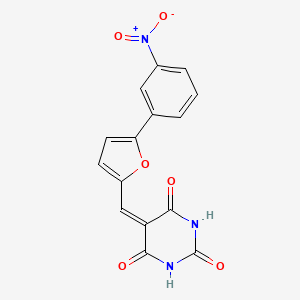
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2885598.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)
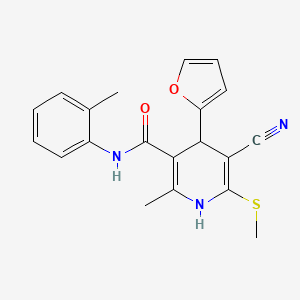
![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)
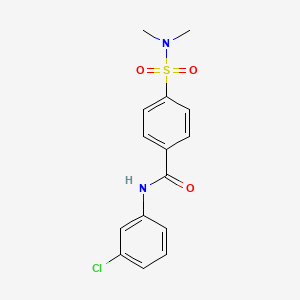
![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)
![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)
